2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine
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Overview
Description
2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine is a compound that features a pyrimidine ring substituted with an isobutylsulfanyl group and a trifluoromethylphenyl group
Mechanism of Action
Target of Action
The compound’s trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The mode of action of this compound involves the formation of electron donor–acceptor (EDA) complexes with trifluoromethyl phenyl sulfone . These complexes can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation, thus realizing the S-trifluoromethylation of thiophenols .
Biochemical Pathways
The biochemical pathways affected by this compound are related to the trifluoromethylation of carbon-centered radical intermediates . The trifluoromethyl group plays an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Result of Action
The molecular and cellular effects of the compound’s action involve the trifluoromethylation of thiophenols . This process is realized under photoredox catalyst-free conditions .
Action Environment
The compound’s reaction is known to occur under visible light irradiation .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of sodium trifluoromethanesulfinate (CF3SO2Na) as the trifluoromethyl source under electrochemical conditions . The reaction conditions are generally mild and do not require the use of metals or oxidants, making the process more environmentally friendly.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the electrochemical trifluoromethylation process makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The isobutylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyrimidine derivatives.
Substitution: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Medicine: Investigated for its potential use in pharmaceuticals, particularly in the design of drugs with improved metabolic stability and bioavailability.
Industry: Utilized in the production of materials with specific properties, such as increased resistance to degradation.
Comparison with Similar Compounds
Similar Compounds
2-(Isobutylsulfanyl)-5-phenylpyrimidine: Lacks the trifluoromethyl group, resulting in different chemical properties and applications.
2-(Isobutylsulfanyl)-5-[3-(methyl)phenyl]pyrimidine:
Uniqueness
2-(Isobutylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine is unique due to the presence of both the trifluoromethyl and isobutylsulfanyl groups. The trifluoromethyl group imparts increased stability and lipophilicity, while the isobutylsulfanyl group provides additional reactivity, making this compound versatile for various applications.
Properties
IUPAC Name |
2-(2-methylpropylsulfanyl)-5-[3-(trifluoromethyl)phenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N2S/c1-10(2)9-21-14-19-7-12(8-20-14)11-4-3-5-13(6-11)15(16,17)18/h3-8,10H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GASDPMPZCJJZIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=NC=C(C=N1)C2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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